molecular formula C11H7IN2 B14805672 6-iodo-9H-pyrido[2,3-b]indole

6-iodo-9H-pyrido[2,3-b]indole

Cat. No.: B14805672
M. Wt: 294.09 g/mol
InChI Key: DEJZGTYMRGPESK-UHFFFAOYSA-N
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Description

6-Iodo-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-iodo-9H-pyrido[2,3-b]indole typically involves the iodination of 9H-pyrido[2,3-b]indole. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-Iodo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Iodo-9H-pyrido[2,3-b]indole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-iodo-9H-pyrido[2,3-b]indole involves its interaction with various molecular targets. The iodine atom’s presence enhances the compound’s ability to participate in electrophilic and nucleophilic reactions, affecting biological pathways. The compound can intercalate with DNA, inhibit enzymes, or modulate receptor activities, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-9H-pyrido[2,3-b]indole is unique due to the iodine atom’s influence on its chemical reactivity and biological activity. The iodine atom enhances the compound’s electrophilic properties, making it more reactive in substitution reactions and potentially more potent in biological assays compared to its analogs .

Properties

Molecular Formula

C11H7IN2

Molecular Weight

294.09 g/mol

IUPAC Name

6-iodo-9H-pyrido[2,3-b]indole

InChI

InChI=1S/C11H7IN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14)

InChI Key

DEJZGTYMRGPESK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC3=C2C=C(C=C3)I)N=C1

Origin of Product

United States

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